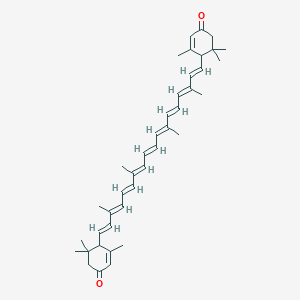

E,e-Carotene-3,3'-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E,e-carotene-3,3'-dione is a carotenone.

e, e-Carotene-3, 3'-dione belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. e, e-Carotene-3, 3'-dione is considered to be a practically insoluble (in water) and relatively neutral molecule. e, e-Carotene-3, 3'-dione has been detected in multiple biofluids, such as blood and breast milk. Within the cell, e, e-carotene-3, 3'-dione is primarily located in the membrane (predicted from logP) and cytoplasm.

科学的研究の応用

Nutritional Applications

Antioxidant Properties

E,e-Carotene-3,3'-dione exhibits significant antioxidant properties. Carotenoids are known to scavenge free radicals, which can prevent oxidative stress-related diseases. Studies have shown that carotenoids like this compound can inhibit lipid peroxidation and protect cellular membranes from damage .

Dietary Sources

This compound is found in various fruits and vegetables, contributing to the color and nutritional value of these foods. Its bioavailability and metabolism in humans have been studied extensively, indicating its role in enhancing health outcomes .

Medical Applications

Therapeutic Uses

this compound has potential therapeutic applications in treating chronic diseases such as cancer and cardiovascular diseases. Research indicates that carotenoids can induce apoptosis in malignant cells and inhibit tumor growth . For instance, studies have demonstrated that diets rich in carotenoids are associated with a lower incidence of certain cancers .

Age-Related Macular Degeneration

Carotenoids play a crucial role in eye health. This compound may help protect against age-related macular degeneration (AMD) by filtering harmful blue light and reducing oxidative stress in retinal tissues . Clinical trials are ongoing to evaluate its efficacy in preventing or slowing the progression of AMD.

Biotechnology Applications

Nanotechnology for Enhanced Delivery

Recent advancements have introduced nanotechnology for the enhanced delivery of carotenoids like this compound. This approach aims to improve the bioavailability and therapeutic efficacy of carotenoids through the development of supramolecular carriers . Such innovations could pave the way for personalized medicine tailored to individual health needs.

Biotechnological Production

Biotechnological methods are being explored for the sustainable production of this compound from microbial sources. Genetic engineering techniques have been employed to enhance the yield of carotenoid biosynthesis in microorganisms, presenting a sustainable alternative to traditional extraction methods from plants .

Case Studies

特性

CAS番号 |

28840-14-4 |

|---|---|

分子式 |

C40H52O2 |

分子量 |

564.8 g/mol |

IUPAC名 |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,37-38H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |

InChIキー |

IMFOMPZKWQBDLQ-DKLMTRRASA-N |

SMILES |

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |

異性体SMILES |

CC1=CC(=O)CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。